![molecular formula C15H18FN3O2S B2795190 N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide CAS No. 1436172-49-4](/img/structure/B2795190.png)
N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I have access to .Chemical Reactions Analysis
The chemical reactions involving “N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide” are not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For “N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide”, this information is not available in the sources I have access to .Scientific Research Applications
References:
- Wilms D, Stiriba SE, Frey H. Hyperbranched polyglycerols: from the controlled synthesis of biocompatible polyether polyols to multipurpose applicationsAccounts Chem Res, 2010, 43: 129–141 .
- Baruch E, Mastai Y. Antifreeze properties of polyglycidol block copolymersMacromol Rapid Commun, 2007, 28: 2256–2261 .
- Tsuruta T, Inoue S, Koenuma H. Polymerization of epoxyoganosilanesMacromol Chem-Macromol Chem Phys, 1968, 112: 58–65 .
- Fitton A, Hill J, Jane D, Miller R. Synthesis of simple oxetanes carrying reactive 2-substituentsSynthesis, 1987, 12: 1140–1142 .
- Taton D, Borgne AL, Sepulchre M, Spassky N. Synthesis of chiral and racemic functional polymers from glycidol and thioglycidol .
- PMOEAm-b-poly(N,N-dimethylacrylamide) (PDMAm) and PMOEAm-s-PDMAm and PMOEAm-b-poly(N,N-bis(2-ethoxyethyl)acrylamide) (PEOEAm) and PMOEAm-s-PEOEAm were synthesized by the block and random group-transfer copolymerization of MOEAm and N,N-dimethylacrylamide or N,N-bis(2-ethoxyethyl)acrylamide .
- The free-radical initiated copolymerizations of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA) were carried out using 2,2-azo-bisisobutyronitrile (AIBN) .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that thiazole derivatives, such as this compound, are often used in the development of various drugs and biologically active agents . These drugs can have a wide range of targets, depending on their specific structure and functional groups.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and changes caused by this compound would depend on its primary target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell growth, metabolism, and signal transduction, among others.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability, with properties such as solubility and stability often being influenced by the specific structure and functional groups of the compound .
Result of Action
Thiazole derivatives are known to have a variety of effects, depending on their specific targets and mode of action . These can include effects such as inhibition of cell growth, induction of apoptosis, and modulation of cellular signaling, among others.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .
properties
IUPAC Name |
N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-4-21-10(2)14-18-12(9-22-14)8-19(3)15(20)11-5-6-13(16)17-7-11/h5-7,9-10H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVODIUNFCXJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)CN(C)C(=O)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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